molecular formula C15H9ClN2O4 B2957010 (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 294649-01-7

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2957010
CAS No.: 294649-01-7
M. Wt: 316.7
InChI Key: YRQPZNIOFGTVBT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of 1,3-diazinane-2,4,6-trione derivatives, characterized by a chlorophenyl substituent and a furanylmethylidene functional group that defines its specific chemical properties and reactivity. This product is provided For Research Use Only (RUO) and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic applications. Researchers value this compound for its potential in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex heterocyclic systems. The structural motif of the 1,3-diazinane-2,4,6-trione core is known to be of significant interest in pharmaceutical research . The presence of both furan and chlorophenyl groups in the molecular architecture contributes to its unique electronic and steric properties, making it a valuable intermediate for exploring structure-activity relationships in various biological targets. The Z-configuration (5Z) of the exocyclic double bond further defines its specific three-dimensional geometry, which can be critical for molecular recognition in experimental applications. Researchers utilize this compound under appropriate laboratory safety conditions, and all handling should conform to established chemical safety protocols. For complete handling, storage, and safety information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQPZNIOFGTVBT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with urea or thiourea to form the diazinane trione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, phenyl derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chlorophenyl group and furan ring allow it to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the 1,3-Diazinane-Trione Family

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R5) Melting Point (°C) Yield (%) Key Features Reference
(5Z)-1-(4-Chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione R1: 4-ClPh; R5: Furan-2-ylmethylidene Not reported Not reported Antiviral potential (analogous to claficapavir)
Claficapavir Thiazolidinone-furan scaffold Not reported Not reported Antiviral activity; sulfur-containing core
Mephobarbital R1: Me; R5: Ph, Et Not reported Not reported Sedative barbiturate; lacks aromatic substituents
(5Z)-1-Methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione R1: Me; R5: 2,3,4-Trimethoxyphenyl Not reported Not reported Enhanced electron-withdrawing groups; potential CNS activity
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione R1: 4-MePh; R5: 4-EthoxyPh Not reported Not reported Bulky aryl substituents; likely improved lipophilicity
Compound 5a (from ) R1: Me; R5: Morpholino-triazine 142–144 82 High yield; morpholino group enhances solubility

Pharmacological Activity Comparisons

  • Sedative/Hypnotic Effects: Classical barbiturates (e.g., mephobarbital) act via GABA receptor modulation, but the target compound’s substituents may redirect its mechanism toward antiviral or anticancer pathways .
  • Cytotoxicity : Compounds with methylidene groups (e.g., ) show varied cytotoxicity depending on substituent electronegativity and steric bulk .

Key Research Findings

  • Synthetic Yields: Derivatives with morpholino (82–87% yield) or piperidinyl groups () are synthesized more efficiently than those with benzylamino substituents (83%) .
  • Thermal Stability : Higher melting points (e.g., 224–235°C in compounds) correlate with rigid, planar structures stabilized by intramolecular hydrogen bonding .
  • Spectral Signatures :
    • IR spectra of analogs show consistent C=O stretches near 1700 cm⁻¹, while C=N/C=C absorptions vary between 1600–1650 cm⁻¹ depending on substituents .
    • NMR data reveal deshielding of C5 protons in Z-configuration analogs due to conjugation with the trione system .

Biological Activity

(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H16ClN2O3C_{21}H_{16}ClN_{2}O_{3}, with a molecular weight of 385.81 g/mol. Its structure features a chlorophenyl group, a furan ring, and a diazinane core, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H16ClN2O3C_{21}H_{16}ClN_{2}O_{3}
Molecular Weight385.81 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria in in vitro assays.

2. Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It was found to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the furan ring is believed to enhance its interaction with cellular targets involved in cancer progression.

3. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition may contribute to its therapeutic effects in conditions such as diabetes and cancer.

The mechanism of action of this compound involves its interaction with biological macromolecules:

  • Binding Affinity: The chlorophenyl group interacts with hydrophobic pockets of target proteins while the furan moiety forms hydrogen bonds with active site residues.
  • Enzyme Interaction: The compound may act as a competitive inhibitor for certain enzymes, altering their activity and subsequently affecting metabolic pathways.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

Case Study 1: Antibacterial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics .

Case Study 2: Anticancer Effects
Another investigation focused on its effects on human breast cancer cell lines (MCF-7). The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

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